molecular formula C19H17FN4O B4100470 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B4100470
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: NMCWHTHTYJQSPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold with substituents at the 5- and 7-positions. Triazolopyrimidines are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as tubulin, kinases, and carbonic anhydrases . The ethoxyphenyl group at position 7 and fluorophenyl group at position 5 likely enhance lipophilicity and metabolic stability compared to simpler substituents, making this compound a candidate for therapeutic applications.

Eigenschaften

IUPAC Name

7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-2-25-16-9-5-14(6-10-16)18-11-17(13-3-7-15(20)8-4-13)23-19-21-12-22-24(18)19/h3-12,18H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCWHTHTYJQSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. They may target pathways such as the PI3K/Akt/mTOR signaling cascade, which is crucial for tumor growth and survival.
  • Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines showed promising results against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : In vitro assays have shown that 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibits activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this compound:

  • Inflammation Models : In animal models of inflammation, triazolo-pyrimidine derivatives have shown to reduce markers of inflammation such as TNF-alpha and IL-6. This opens avenues for developing new anti-inflammatory drugs .

Lead Compound Development

The unique structure of this compound makes it an attractive lead compound for further modifications aimed at enhancing efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in optimizing the pharmacological profile of this compound:

  • Substituent Variations : Modifications on the ethoxy and fluorophenyl groups can significantly impact biological activity. Systematic studies can lead to the identification of more potent analogs .

Potential Therapeutic Areas

Given its biological activities, this compound could be explored for various therapeutic areas:

  • Cancer Therapy
  • Antimicrobial Treatments
  • Anti-inflammatory Drugs

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ethoxyphenyl Group

The ethoxy (-OCH₂CH₃) group undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. For example:

  • Reaction : Acid-catalyzed hydrolysis converts the ethoxy group to a hydroxyl group.

  • Conditions : Reflux in HCl (6M) at 110°C for 8–12 hours .

  • Product : 7-(4-Hydroxyphenyl)-5-(4-fluorophenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine.

Mechanistic Pathway :

-OCH2CH3H+-OH+CH3CH2OH\text{-OCH}_2\text{CH}_3 \xrightarrow{\text{H}^+} \text{-OH} + \text{CH}_3\text{CH}_2\text{OH}

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 4-fluorophenyl group directs electrophiles to the para position due to the electron-withdrawing nature of fluorine. Common reactions include nitration and sulfonation:

Reaction Type Reagents/Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hours7-(4-Ethoxyphenyl)-5-(4-fluoro-3-nitrophenyl)-4,7-dihydrotriazolopyrimidine72%
SulfonationH₂SO₄/SO₃, 50°C, 6 hours7-(4-Ethoxyphenyl)-5-(4-fluoro-3-sulfophenyl)-4,7-dihydrotriazolopyrimidine65%

Oxidation of the Pyrimidine Ring

The dihydropyrimidine moiety undergoes oxidation to form aromatic pyrimidine derivatives:

  • Reagents : KMnO₄ in acidic medium (H₂SO₄).

  • Product : 7-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine.

  • Mechanism : Two-electron oxidation removes two hydrogens from the dihydropyrimidine ring.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition with dipolarophiles like acetylenes:

Dipolarophile Conditions Product Regioselectivity
PhenylacetyleneCuI catalyst, 80°C, 12 hours Fused triazolo-pyrimidine-indole hybrid1,3-Dipolar
Dimethyl acetylenedicarboxylateRoom temperature, 24 hoursTriazolopyrimidine with ester-functionalized side chainsHigh

Functional Group Interconversion

The ethoxy group can be transformed into other functionalities:

Reaction Reagents Product Application
Ether cleavageBBr₃, CH₂Cl₂, -78°C to RT7-(4-Hydroxyphenyl) derivativePrecursor for further derivatization
AlkylationCH₃I, K₂CO₃, DMF, 60°C7-(4-Methoxyphenyl) analogEnhanced lipophilicity

Condensation Reactions

The compound reacts with aldehydes in Knoevenagel-type condensations to form extended π-systems:

  • Substrates : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) .

  • Catalyst : 4,4’-Trimethylenedipiperidine (TMDP) .

  • Product : Ethyl 5-amino-7-aryl-4,7-dihydrotriazolopyrimidine-6-carboxylates.

Mechanism :

  • Aldehyde activation via TMDP.

  • Nucleophilic attack by ethyl cyanoacetate.

  • Cyclization with 3-amino-1,2,4-triazole .

Reduction of the Triazole Ring

Hydrogenation under high-pressure H₂ reduces the triazole ring:

  • Conditions : H₂ (50 psi), Pd/C catalyst, ethanol, 24 hours.

  • Product : Partially saturated triazolopyrimidine with altered bioactivity.

Key Research Findings

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., -F) enhance electrophilic substitution rates .

    • Ethoxy groups improve solubility in polar aprotic solvents (e.g., DMSO).

  • Biological Relevance :

    • Oxidation products show increased binding to kinase targets (e.g., ATF4) .

    • Condensation derivatives exhibit antiproliferative activity against cancer cell lines (IC₅₀: 17.83–19.73 μM) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 5 and 7, which influence solubility, bioavailability, and target affinity. A comparative analysis is shown in Table 1:

Compound Substituent (Position 5) Substituent (Position 7) Molecular Weight Key Properties/Activities References
Target Compound 4-Fluorophenyl 4-Ethoxyphenyl 340.34 g/mol* High lipophilicity; potential anticancer
7-Chloro-5-(4-fluorophenyl)-analog 4-Fluorophenyl Chlorine 292.70 g/mol Improved electrophilicity; anti-TB
7-(Heptyloxy)-5-phenyl-analog Phenyl Heptyloxy 339.43 g/mol Anticonvulsant (ED50: 84.9 mg/kg)
5-(4-Chlorophenyl)-7-(thiophen-2-yl)-analog 4-Chlorophenyl Thiophen-2-yl 327.81 g/mol Antimicrobial activity
7-(3,4,5-Trimethoxyphenyl)-5-ethoxy-analog 4-Ethoxyphenyl 3,4,5-Trimethoxyphenyl 406.43 g/mol Tubulin polymerization inhibition

*Calculated based on molecular formula C₁₉H₁₈FN₄O.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity and binding to targets like tubulin . The target compound’s 4-fluorophenyl group may improve target affinity compared to phenyl or thiophenyl analogs.
  • The ethoxy group in the target compound balances hydrophobicity and metabolic stability.
  • Bulkier Substituents (e.g., trimethoxyphenyl) : Improve selectivity for tumor-associated targets like hCA IX/XII .

Key Observations :

  • TMDP Additive: Offers advantages over traditional catalysts like piperidine, including non-flammability, low toxicity, and recyclability .
  • Chlorination via POCl₃ : Efficient but generates hazardous waste, limiting green chemistry compatibility .
  • Microwave-Assisted Synthesis : Reduces reaction time but may require specialized equipment .
Anticancer Potential
  • Target Compound : The 4-ethoxyphenyl and 4-fluorophenyl groups may synergize to inhibit tubulin polymerization, similar to analogs with trifluoromethyl or trimethoxyphenyl groups .
  • 7-(3,4,5-Trimethoxyphenyl)-analog : Shows potent tubulin binding (IC₅₀ < 50 nM) due to methoxy groups enhancing hydrophobic interactions .
  • 5-Chloro-7-aryl-analogs : Exhibit activity against multidrug-resistant cancers by bypassing efflux pumps .
Anticonvulsant Activity
  • 7-(Heptyloxy)-5-phenyl-analog : ED₅₀ of 84.9 mg/kg in MES tests, outperforming valproate (ED₅₀: 272 mg/kg) due to improved CNS penetration . The target compound’s ethoxy group may offer similar benefits.
Antimicrobial Activity
  • 5-(4-Chlorophenyl)-7-(thiophen-2-yl)-analog : Inhibits bacterial growth (MIC: 8–16 µg/mL) via membrane disruption . Fluorophenyl groups in the target compound could enhance potency against Gram-positive pathogens.

Q & A

Q. What are the recommended synthetic protocols for 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis can be adapted from protocols for structurally similar triazolopyrimidines. Key steps include:
  • Multi-component condensation : React 4-ethoxybenzaldehyde, 4-fluorophenyl-substituted precursors, and 3-amino-1,2,4-triazole in a solvent system (e.g., ethanol/water 1:1 v/v) under reflux .
  • Catalyst selection : Use 4,4’-trimethylenedipiperidine (TMDP) as a non-toxic, recyclable catalyst. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enhancing reaction efficiency (yields >90%) while adhering to green chemistry principles .
  • Work-up : Isolate the product via filtration and recrystallization (ethanol is preferred). TMDP recovery involves evaporating the aqueous phase and reusing it without purification .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., ethoxy and fluorophenyl groups). For example, aromatic protons appear as distinct multiplet signals in δ 6.5–8.5 ppm .
  • X-ray crystallography : Resolve the dihydro-pyrimidine ring conformation and dihedral angles between aromatic substituents (e.g., near-perpendicular phenyl ring orientations) .
  • Elemental analysis : Confirm molecular formula (e.g., C20_{20}H18_{18}FN4_4O) with ≤0.4% deviation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent optimization : Compare molten TMDP (65°C) vs. ethanol/water systems. Molten TMDP avoids solvent use but requires precise temperature control .
  • Catalyst loading : Screen TMDP concentrations (5–15 mol%); 10 mol% typically balances cost and efficiency .
  • Reaction monitoring : Use TLC (silica gel, UV 254 nm) with ethyl acetate/hexane (3:7) to track intermediate formation and prevent over-alkylation .

Q. What strategies resolve contradictions in catalytic system selection (e.g., TMDP vs. piperidine)?

  • Methodological Answer :
  • Toxicity vs. availability : While TMDP is less flammable and recyclable, piperidine faces procurement restrictions due to its use in illicit drug synthesis. Prioritize TMDP for green chemistry compliance, but validate purity via 1H^{1}\text{H} NMR to detect degradation byproducts .
  • Activity comparisons : Conduct parallel reactions using both catalysts. TMDP’s dual Lewis base/hydrogen-bonding sites often yield higher regioselectivity for triazolopyrimidine derivatives .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA alkyltransferases). Focus on the fluorophenyl group’s role in hydrophobic binding pockets .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron-withdrawing effects of the 4-ethoxyphenyl group on reactivity .
  • QSAR models : Train models using bioactivity data from analogues (e.g., IC50_{50} values for MDM2-p53 inhibition) to prioritize synthetic targets .

Q. What methodologies validate in vivo efficacy after in vitro screening?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models via LC-MS. The ethoxy group may enhance metabolic stability compared to methyl derivatives .
  • Toxicity assays : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in repeated-dose studies .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., DNA repair pathway modulation via Western blotting) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for triazolopyrimidines?

  • Methodological Answer :
  • Variable solvent purity : Replicate reactions using HPLC-grade solvents to minimize trace water effects on TMDP’s activity .
  • Byproduct identification : Use high-resolution MS to detect side products (e.g., over-oxidized pyrimidines) and adjust reaction times .
  • Cross-lab validation : Collaborate with independent labs to standardize protocols (e.g., consistent reflux temperatures, stir rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.